

Literature review of 1,1,2-Trichlorohex-1-ene applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,1,2-Trichlorohex-1-ene**

Cat. No.: **B15468732**

[Get Quote](#)

An extensive review of scientific literature reveals a notable absence of specific data on the applications, synthesis, and experimental protocols for **1,1,2-Trichlorohex-1-ene**.

Consequently, a direct comparative guide as requested cannot be formulated for this specific compound.

To provide relevant context for researchers, scientists, and drug development professionals, this guide will instead focus on the well-documented and structurally related chlorinated hydrocarbons, 1,1,1-Trichloroethane and 1,1,2-Trichloroethane. The information presented on these compounds may offer insights into the potential characteristics and applications of other chlorinated alkenes.

Comparative Analysis of Related Chlorinated Ethanes

1,1,1-Trichloroethane (Methyl Chloroform)

Overview and Applications: 1,1,1-Trichloroethane was once a widely produced solvent due to its high stability and low toxicity compared to other chlorinated hydrocarbons.^[1] Its primary applications included:

- **Industrial Solvent:** Extensively used for cleaning and degreasing metal parts and circuit boards.^{[1][2]} It was also a solvent for inks, paints, adhesives, and other coatings.^[1]
- **Aerosol Propellant:** Utilized as a propellant in various aerosol products.^{[1][2]}

- Other Uses: It found application as a cutting fluid additive, a fumigant for insecticides, a cleaner for photographic film, and a thinner in correction fluids.[\[1\]](#)

Regulatory Status: The production and use of 1,1,1-trichloroethane have been largely phased out under the Montreal Protocol due to its ozone-depleting properties.[\[1\]](#)

Synthesis: The industrial synthesis of 1,1,1-trichloroethane has been achieved through several routes:

- Chlorination of 1,1-dichloroethane: This reaction can be initiated either thermally or photochemically.[\[2\]](#)
- From 1,1,2-trichloroethane: This involves the dehydrochlorination of 1,1,2-trichloroethane to produce 1,1-dichloroethylene, followed by the addition of hydrogen chloride.[\[2\]](#)
- Direct Chlorination of Ethane: This method also yields 1,1,1-trichloroethane.[\[2\]](#)
- Selective Chlorination: A process using ionizing radiation for the selective chlorination of 1,1-dichloroethane with carbon tetrachloride has been developed to produce high-purity 1,1,1-trichloroethane.[\[3\]](#)

1,1,2-Trichloroethane

Overview and Applications: In contrast to its isomer, 1,1,2-trichloroethane's primary application is not as an end-product but as a chemical intermediate.

- Chemical Intermediate: It is mainly used in the synthesis of 1,1-dichloroethene (vinylidene chloride).[\[4\]](#)
- Solvent: It is also employed as a solvent for various substances, including chlorinated rubbers, fats, oils, waxes, and resins.[\[4\]](#)[\[5\]](#)

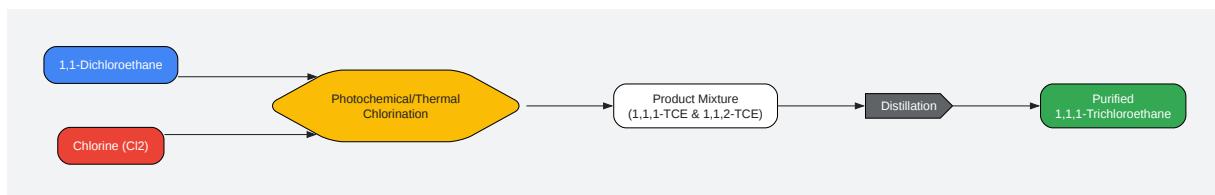
Health and Safety: 1,1,2-Trichloroethane is considered a possible human carcinogen by the U.S. Environmental Protection Agency (EPA).[\[4\]](#) Animal studies have shown that exposure can lead to the development of liver and adrenal tumors.[\[4\]](#) Direct contact with the skin can cause stinging and burning sensations.[\[4\]](#)

Synthesis: Ethylene can serve as a starting material for the synthesis of 1,1,2-trichloroethane.

[6]

Quantitative Data Summary

Due to the lack of available literature for **1,1,2-Trichlorohex-1-ene**, a data table for this compound cannot be provided. For illustrative purposes, the following table summarizes key properties of the discussed isomers.


Property	1,1,1-Trichloroethane	1,1,2-Trichloroethane
CAS Number	71-55-6	79-00-5
Molecular Formula	$C_2H_3Cl_3$	$C_2H_3Cl_3$
Primary Use	Solvent, Chemical Intermediate	Chemical Intermediate
Boiling Point	74 °C	113.5 °C
Carcinogenicity	Not classifiable as a human carcinogen (A4)	Possible human carcinogen (Group C)[4]

Experimental Protocols

Detailed experimental protocols for the synthesis or application of **1,1,2-Trichlorohex-1-ene** could not be found in the reviewed literature.

Illustrative Synthesis Pathway

As a substitute for a diagram of a **1,1,2-Trichlorohex-1-ene** related process, the following DOT script visualizes a general workflow for the synthesis of 1,1,1-trichloroethane from the chlorination of 1,1-dichloroethane, a well-established industrial process.[2]

[Click to download full resolution via product page](#)

Caption: Synthesis of 1,1,1-Trichloroethane via Chlorination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1,1-Trichloroethane - Wikipedia [en.wikipedia.org]
- 2. 1,1,1-Trichloroethane | CCl₃CH₃ | CID 6278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US3537968A - Synthesis of 1,1,1-trichloroethane using ionizing radiation - Google Patents [patents.google.com]
- 4. epa.gov [epa.gov]
- 5. nbino.com [nbino.com]
- 6. 1,1,2-Trichloroethane synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Literature review of 1,1,2-Trichlorohex-1-ene applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15468732#literature-review-of-1-1-2-trichlorohex-1-ene-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com